molecular formula C16H17F3N4O3S B2929612 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034295-35-5

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2929612
CAS RN: 2034295-35-5
M. Wt: 402.39
InChI Key: IYQXLHYDLJEBMX-UHFFFAOYSA-N
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Description

The compound contains a [1,2,4]triazolo[4,3-a]pyridine moiety, which is a type of nitrogenous heterocyclic compound. These types of compounds are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized via aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using programs like GAUSSIAN 16W, which can carry out geometry optimization and provide a detailed description of the electronic structure .

Scientific Research Applications

Antifungal and Insecticidal Activity

Compounds within this class have been found to show excellent antifungal activities against a variety of fungi such as Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus, and Candida albicans. They also have potential insecticidal properties .

Energetic Materials Synthesis

These compounds have been used in synthesizing energetic materials by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Cancer Prevention Agents

Triazoles are significant compounds that reduce or eliminate free radicals and therefore protect cells against oxidative injury. They have been explored for their potential as cancer prevention agents .

Biological Evaluation

A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .

Antibacterial Activity

Some triazolo compounds have been synthesized and evaluated for their antibacterial activity against various bacterial strains .

Pharmacological Activity

These compounds have been investigated for their pharmacological activity caused by binding to HIV TAR RNA and other targets .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its antiviral and antimicrobial properties. Additionally, further studies could be conducted to optimize its synthesis and improve its properties .

properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3S/c17-16(18,19)11-3-5-23-14(8-11)21-22-15(23)9-20-27(24,25)12-1-2-13-10(7-12)4-6-26-13/h1-2,7,11,20H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQXLHYDLJEBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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